3-Octenal, (3Z)-

Description

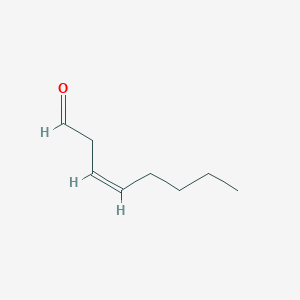

(3Z)-3-Octenal is an unsaturated aldehyde with the molecular formula C₈H₁₄O. Its structure features an eight-carbon chain with a terminal aldehyde group (-CHO) and a (Z)-configured double bond at the third position. This geometry results in a bent spatial arrangement of substituents around the double bond, influencing its physicochemical properties, such as boiling point, solubility, and reactivity.

Structure

3D Structure

Properties

CAS No. |

78693-34-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-oct-3-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |

InChI Key |

WDWAUVJQFVTKEW-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CC=O |

Canonical SMILES |

CCCCC=CCC=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Z-3-Octenol

Method Overview:

The most common and direct synthetic route to 3-Octenal, (3Z)- is the oxidation of Z-3-octenol. This reaction typically employs selective oxidizing agents that convert the primary alcohol group to an aldehyde without affecting the double bond geometry.-

- Dess-Martin Periodinane (DMP): A mild and selective oxidant used in dichloromethane solvent. It allows oxidation at room temperature with minimal over-oxidation or isomerization of the double bond.

- Other mild oxidants such as pyridinium chlorochromate (PCC) or Swern oxidation reagents may also be used but with careful control to avoid double bond migration.

-

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: Typically ambient (20–25 °C)

- Reaction Time: Several hours until completion monitored by TLC or GC-MS

- Purification: Column chromatography or distillation to isolate pure 3-Octenal, (3Z)-

| Parameter | Typical Value |

|---|---|

| Oxidizing agent | Dess-Martin periodinane |

| Solvent | Dichloromethane |

| Temperature | 20–25 °C |

| Reaction time | 2–6 hours |

| Yield | High (typically >80%) |

Alternative Synthetic Routes

Hydroboration-Oxidation of 1-Octyne to cis-3-Octen-1-ol, followed by Oxidation:

Although this method is more commonly used for cis-3-octen-1-ol, it can be adapted for 3-Octenal synthesis by subsequent oxidation of the alcohol intermediate. The hydroboration step ensures the cis configuration of the double bond.Oxidative Cleavage of Unsaturated Fatty Acids: 3-Octenal can be generated as a product of lipid peroxidation or by controlled oxidative cleavage of unsaturated fatty acids containing the appropriate carbon chain length. This method is more relevant in biological or flavor chemistry contexts.

Chemical Reactions Analysis

Atmospheric Degradation Reactions

(3Z)-3-Octenal participates in atmospheric oxidation processes through interactions with radicals such as Cl atoms and NO₃ radicals :

Cl-Initiated Oxidation

-

Mechanism : Cl atoms abstract hydrogen from the aldehyde group or add to the double bond.

-

Primary pathway : H-abstraction from the -C(O)H group forms a radical intermediate, reacting with O₂ to produce peroxy radicals (RO₂). Subsequent decomposition yields butanal (CH₃CH₂CH₂C(O)H) and CO .

-

Secondary pathway : Cl addition to the double bond forms chlorinated intermediates like 2-chloropentanal (CH₃CH₂CH₂CHClC(O)H), identified via FTIR .

-

| Product | Yield (%) | Detection Method | Reference |

|---|---|---|---|

| Butanal | 45 ± 3 | FTIR/GC-MS | |

| CO | 22 ± 2 | FTIR | |

| 2-Chloropentanal | 12 ± 1 | FTIR |

NO₃ Radical Reactions

-

Mechanism : NO₃ adds to the double bond, forming nitrated peroxy radicals. These decompose into organic nitrates and carbonyl compounds .

-

Key products : Glyoxal (C(O)HC(O)H) and malonaldehyde derivatives, though these were not directly detected for (3Z)-3-Octenal in studies .

Autoxidation and Photooxidation

Lipid-derived (3Z)-3-Octenal undergoes oxidation under ambient conditions:

Autoxidation

-

Initiation : Radical formation via H-abstraction from allylic positions.

-

Propagation : Reaction with triplet oxygen (³O₂) forms hydroperoxides, which decompose into shorter-chain aldehydes (e.g., hexanal) and ketones .

Photooxidation

-

Mechanism : Interaction with singlet oxygen (¹O₂) generated by UV light or photosensitizers.

-

Products : Hydroperoxides at positions 5 and 9 of the carbon chain, leading to volatile breakdown products such as 3-octen-1-ol and 2-pentylfuran .

| Reaction Type | Major Products | Conditions | Reference |

|---|---|---|---|

| Autoxidation | Hexanal, 3-Octen-1-ol | 25°C, dark | |

| Photooxidation | 5-Hydroperoxide, 2-Pentylfuran | UV light, riboflavin |

Enzymatic Isomerization

In biological systems, (3Z)-3-Octenal is enzymatically converted to E-2-octenal via salivary oxidoreductases in insects like Manduca sexta:

-

Catalyst : GMC oxidoreductase facilitates double-bond migration and geometric isomerization.

-

Efficiency : >90% conversion at physiological pH (7.4) and 25°C .

| Substrate | Product | Conversion (%) | Enzyme Source | Reference |

|---|---|---|---|---|

| (3Z)-3-Octenal | E-2-Octenal | 92 ± 4 | Manduca sexta OS |

Thermal Decomposition

Heating (3Z)-3-Octenal above 150°C induces retro-aldol cleavage:

Scientific Research Applications

3-Octenal, (3Z)-, has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in pheromone signaling in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the flavor and fragrance industry due to its distinct odor.

Mechanism of Action

The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3Z)-3-Octenal with structurally related aldehydes and olefins, emphasizing differences in functional groups, geometry, and applications.

Key Findings:

Functional Group Impact: Aldehydes like (3Z)-3-Octenal exhibit higher polarity and reactivity compared to alkenes (e.g., (Z)-3-Octene) due to the electrophilic aldehyde group. This makes them more suitable for condensation reactions in organic synthesis .

Double Bond Geometry :

- (Z)-isomers generally have lower melting points than (E)-isomers due to reduced molecular symmetry. For example, (Z)-3-methyl-2-octenal (CAS 60934-89-6) may have a distinct odor profile compared to its (E)-counterpart .

Conjugation Effects :

- Compounds with conjugated double bonds (e.g., 2,6-Octadienal) show stabilized electronic structures, enhancing UV absorption and resonance stability. This property is critical in photochemical applications .

Q & A

Basic: What are the most reliable spectroscopic methods for confirming the structural identity and stereochemistry of (3Z)-3-Octenal in synthetic samples?

Answer:

To confirm structural identity and stereochemistry, use a combination of nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) .

- 1H and 13C NMR : Analyze alkene proton coupling constants (e.g., J values for Z-isomers typically range between 10–12 Hz) and chemical shifts for carbonyl groups .

- GC-MS : Compare retention indices and fragmentation patterns with literature data. For stereochemical confirmation, employ chiral column chromatography or NOESY/ROESY NMR to detect spatial proximity of substituents .

- Reference standards : Cross-validate with commercially available or synthesized enantiomerically pure samples.

Advanced: How can researchers resolve contradictions in reported biological activity data for (3Z)-3-Octenal across different in vitro assays?

Answer:

Contradictions often arise from assay variability, concentration thresholds, or cell-line specificity. Address these by:

- Dose-response curves : Establish EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-dependent effects .

- Assay standardization : Use positive controls (e.g., known aldehydes like (E)-2-Octenal) and normalize data to solvent-only controls .

- Meta-analysis : Systematically review experimental conditions (e.g., pH, incubation time) in existing studies to identify confounding variables .

Basic: What synthetic routes are most effective for producing high-purity (3Z)-3-Octenal, and how can side products be minimized?

Answer:

- Wittig reaction : Use (Z)-selective ylides (e.g., stabilized ylides with bulky groups) to favor Z-alkene formation. Monitor reaction temperature (low temps reduce isomerization) .

- Purification : Employ flash chromatography with silver nitrate-impregnated silica gel to separate Z/E isomers. Validate purity via HPLC-DAD (>98% purity threshold) .

- Side-product mitigation : Optimize stoichiometry (excess aldehyde) and inert atmosphere to prevent oxidation .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the stability and reactivity of (3Z)-3-Octenal under varying environmental conditions?

Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic stability of Z- vs. E-isomers by comparing Gibbs free energy. Analyze HOMO-LUMO gaps to predict electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. lipid environments) to assess hydrolysis or polymerization tendencies .

- Validation : Correlate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for degradation rates) .

Basic: What protocols ensure reproducible quantification of (3Z)-3-Octenal in complex matrices (e.g., plant extracts or food samples)?

Answer:

- Sample preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction with non-polar solvents to isolate volatile compounds .

- Quantitative GC-MS : Employ stable isotope-labeled internal standards (e.g., d4-3-Octenal) to correct for matrix effects and instrument drift .

- Calibration curves : Span concentrations from 0.1–100 ppm, with triplicate measurements at each level .

Advanced: What strategies can address gaps in understanding the ecological roles of (3Z)-3-Octenal as a semiochemical in insect communication?

Answer:

- Field studies : Pair electroantennography (EAG) with wind-tunnel assays to measure insect behavioral responses to synthetic (3Z)-3-Octenal .

- Knockout models : Use CRISPR-Cas9 to silence biosynthetic enzymes in model organisms (e.g., Drosophila) and observe ecological impacts .

- Cross-disciplinary collaboration : Integrate chemical ecology data with phylogenetic analyses to trace evolutionary conservation of this signaling pathway .

Basic: How should researchers design kinetic studies to evaluate the oxidative degradation of (3Z)-3-Octenal in aqueous environments?

Answer:

- Experimental setup : Expose (3Z)-3-Octenal to controlled oxygen levels (e.g., using O2/N2 mixtures) and monitor via UV-Vis spectroscopy (λmax ~230 nm for conjugated aldehydes) .

- Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants. Use Arrhenius equations to extrapolate degradation rates across temperatures .

- Product identification : Characterize oxidation byproducts (e.g., carboxylic acids) via LC-QTOF-MS .

Advanced: What mechanistic insights explain the stereoselective biosynthesis of (3Z)-3-Octenal in plant systems?

Answer:

- Enzyme characterization : Purify lipoxygenases or desaturases from model plants (e.g., Arabidopsis) and assay substrate specificity using radiolabeled precursors .

- Structural biology : Resolve X-ray crystallography structures of enzymes bound to (3Z)-3-Octenal to identify active-site residues governing stereoselectivity .

- Metabolic flux analysis : Use 13C-labeled tracers to map carbon flow in biosynthetic pathways .

Basic: What are the best practices for safely handling and storing (3Z)-3-Octenal to prevent isomerization or decomposition?

Answer:

- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation .

- Handling : Use glass syringes for aliquoting to avoid plasticizer contamination.

- Stability testing : Periodically analyze samples via GC-MS to detect isomerization or oxidation .

Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the role of (3Z)-3-Octenal in plant-pathogen interactions?

Answer:

- Metabolomics : Profile volatile organic compounds (VOCs) in infected vs. healthy tissues using GC×GC-TOF MS .

- Proteomics : Identify pathogen-derived proteins upregulated in response to (3Z)-3-Octenal via LC-MS/MS with TMT labeling .

- Integration : Use network analysis tools (e.g., Cytoscape) to map interactions between host metabolites and pathogen virulence factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.